tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methoxy group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.
Scientific Research Applications
tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate include:
tert-Butyl (3R,5R)-3,5-dihydroxy-7-N-phthaloylimino heptanonate: Used in the synthesis of lipid-lowering drugs.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A chiral intermediate for drug synthesis.
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (3R,5R)-3-amino-5-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
VYOYBSJHTACSNI-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)OC)N |
Origin of Product |
United States |
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